Recombinant Streptavidin (37-159), His is a genetically engineered version of the streptavidin protein, originally derived from Streptomyces avidinii. This protein is notable for its exceptionally high affinity for biotin, a vitamin that plays a crucial role in various biological processes. The recombinant form typically includes a histidine tag, which facilitates purification and detection. The dissociation constant for the biotin-streptavidin complex is approximately , making it one of the strongest non-covalent interactions known in biochemistry .
The synthesis of Recombinant Streptavidin typically involves several key steps:
Recombinant Streptavidin consists of four identical subunits that form a tetrameric structure. Each subunit contains a biotin-binding site, which allows for the high-affinity interaction with biotin. The absence of glycosylation in streptavidin differentiates it from avidin, leading to reduced non-specific binding in various applications .
The primary reaction involving Recombinant Streptavidin is its binding to biotin. This interaction can be represented as follows:
This reaction is characterized by its rapid kinetics and high stability under various conditions, including extreme pH and temperature .
The binding mechanism involves non-covalent interactions such as hydrogen bonds and van der Waals forces, contributing to the strength and specificity of the streptavidin-biotin interaction.
The mechanism by which Recombinant Streptavidin functions involves several steps:
The stability of the streptavidin-biotin complex allows it to withstand harsh experimental conditions, making it suitable for numerous laboratory applications .
Recombinant Streptavidin has a wide array of scientific uses, including:
The versatility and robustness of Recombinant Streptavidin make it an invaluable tool in both research and clinical settings .
Escherichia coli remains the predominant host for recombinant streptavidin (37-159), His production due to its well-characterized genetics, rapid growth, and scalability. The BL21(DE3) strain is particularly effective, often engineered with pLysS to suppress basal expression and enhance protein integrity [1] [2]. A critical challenge is balancing soluble expression against inclusion body formation. Studies show that E. coli typically directs >95% of streptavidin to inclusion bodies due to its complex tetrameric structure and hydrophobic core [3]. However, strategic culture parameter optimization—including induction at low optical density (OD₆₀₀ ≈ 0.4–0.6), reduced temperature (25–30°C), and low IPTG concentrations (0.1–0.5 mM)—can increase soluble yields to 70 mg/L [1] [5]. Secretory variants using periplasmic localization (e.g., OmpA signal sequences) remain less efficient than cytoplasmic expression for this construct [8].
Table 1: E. coli Expression Systems for Recombinant Streptavidin (37-159), His
| Strain | Yield (mg/L) | Solubility (%) | Key Parameters |
|---|---|---|---|
| BL21(DE3)pLysS | 70 | ~60% | T7 promoter, 30°C induction, IPTG 0.4 mM |
| C41(DE3) | 45 | ~40% | Leaky promoter, autoinduction, 25°C |
| KRX | 230* | <10%* | High-density fermentation, inclusion bodies |
*Inclusion body yield; requires refolding [1] [7]
The hexahistidine (His) tag is indispensable for efficient purification of recombinant streptavidin (37-159), His. Positioned at the N-terminus, the His-tag minimally disrupts the C-terminal biotin-binding domain while enabling single-step purification via immobilized metal affinity chromatography (IMAC) [1] [3]. However, tag placement requires empirical optimization: C-terminal fusions risk steric interference with tetramerization, whereas N-terminal tags may reduce solubility. Post-purification, the His-tag is typically retained due to negligible impact on function, as confirmed by surface plasmon resonance (SPR) analyses showing comparable biotin-binding kinetics to native streptavidin (Kd ~10−14 M) [1] [9]. A thermal purification step (75°C for 10 min) precedes IMAC, leveraging streptavidin’s thermostability to denature E. coli contaminants [1]. Yields post-IMAC routinely exceed 95% purity with >70% recovery [3].
Table 2: Purification Metrics for His-Tagged Streptavidin (37-159)
| Purification Step | Purity (%) | Recovery (%) | Key Advantages |
|---|---|---|---|
| Thermal Treatment | 40–50 | >95 | Denatures host proteins; retains streptavidin activity |
| IMAC (Ni²⁺-NTA) | >95 | 70–80 | High specificity; gentle elution (imidazole 250–300 mM) |
| Size Exclusion | >99 | 60–70 | Removes aggregates; buffer exchange |
Codon optimization is critical for enhancing streptavidin (37-159), His expression in E. coli, given streptavidin’s native Streptomyces avidinii GC-rich (70–75%) sequence. Substituting rare E. coli codons (e.g., AGG/AGA for arginine) with high-frequency counterparts increases translation efficiency and reduces truncated products [6] [9]. Vector design further boosts yields:
Table 3: Impact of Vector Design on Expression Efficiency
| Vector Element | Example | Effect on Yield | Drawbacks |
|---|---|---|---|
| Promoter | T7 (pET) | +++ (soluble) | Requires T7 RNA polymerase |
| araBAD (pBAD) | ++ (soluble) | Tight regulation; autoinduction risk | |
| Fusion Tag | MBP | ++++ (soluble) | Large size (42 kDa); cleavage needed |
| IF2 domain I | +++ (soluble) | Small size (9 kDa); high specific activity | |
| Origin | pUC (high copy) | ++++ (inclusion bodies) | Plasmid instability; metabolic load |
Streptavidin (37-159), His faces significant folding hurdles in E. coli:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: